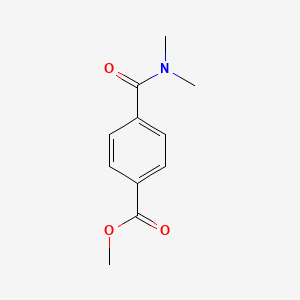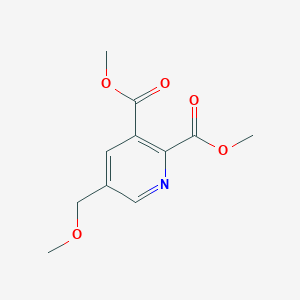
Methyl 4-(dimethylcarbamoyl)benzoate
Übersicht
Beschreibung
Methyl 4-(dimethylcarbamoyl)benzoate is a chemical compound with the CAS Number: 21928-11-0 and a molecular weight of 207.23 . Its IUPAC name is methyl 4-[(dimethylamino)carbonyl]benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 4-(dimethylcarbamoyl)benzoate is C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
Methyl 4-(dimethylcarbamoyl)benzoate has a molecular weight of 207.23 g/mol . Unfortunately, the web search results do not provide more detailed physical and chemical properties for this compound.Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
Methyl 4-(N,N-dimethylamino)benzoate shows distinct fluorescence properties in various solvents. In certain solvents, this compound exhibits "normal" fluorescence, while in acetonitrile, a longer wavelength fluorescence band attributed to excited dimer fluorescence is observed. This suggests its potential application in fluorescence-based studies and possibly in developing fluorescence-based sensors or probes (Revill & Brown, 1992).
Anaerobic Degradation in Bacterial Metabolism
A study on anaerobic metabolism of methylphenols (cresols) and dimethylphenols by denitrifying bacteria indicates that compounds similar to Methyl 4-(dimethylcarbamoyl)benzoate can be completely oxidized to CO2. This research provides insights into the biological degradation pathways of such compounds, which may have implications in environmental bioremediation or wastewater treatment processes (Rudolphi, Tschech, & Fuchs, 2004).
Application in Electrochromic Materials
A derivative of Methyl Red, a compound closely related to Methyl 4-(dimethylcarbamoyl)benzoate, has been used to prepare electrochromic materials. These materials display properties such as chromatic contrast and switching time, suggesting potential uses in electrochromic devices, displays, and sensors (Almeida et al., 2017).
Spectroelectrochemical Characterization
A study on a pyrrole derivative related to Methyl 4-(dimethylcarbamoyl)benzoate focused on its spectroelectrochemical characterization. This research is crucial for understanding the electrochemical and optical properties of such compounds, which could be relevant in developing advanced materials for electronics or photonics (Almeida et al., 2017).
Analytical Method Development
Methyl 4-(N-methyl-N-nitrosamino) benzoate, a compound structurally similar to Methyl 4-(dimethylcarbamoyl)benzoate, has been studied in the context of developing analytical methods for detecting nitrosamine contaminants in sunscreen products. This signifies the role of such compounds in analytical chemistry, particularly in the quality control of cosmetic products (Chou et al., 1995).
Synthesis Applications
Research on methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, which is structurally related to Methyl 4-(dimethylcarbamoyl)benzoate, highlights its use in synthesis applications, particularly in the field of organic chemistry and drug development (Baer & Hanna, 1981).
Cosmetics and Preservatives
Methyl benzoate, related to Methyl 4-(dimethylcarbamoyl)benzoate, has been studied in the context of cosmetics, particularly in developing methods for the determination of preservatives in cosmetic products. This underscores the importance of such compounds in the cosmetic industry (Wu et al., 2008).
Substituent Effects in Chemical Studies
Studies on substituent effects in compounds like methyl 4-X-benzoates, closely related to Methyl 4-(dimethylcarbamoyl)benzoate, provide essential insights into the impact of different groups on the chemical properties of a molecule, which is vital in drug design and chemical synthesis (Dell'erba et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPORQNZFWYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455413 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylcarbamoyl)benzoate | |
CAS RN |
21928-11-0 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














